molecular formula C7H4BrClN2 B13085655 6-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine

6-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B13085655
M. Wt: 231.48 g/mol
InChI Key: HXCQXHYHELEKGD-UHFFFAOYSA-N
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Description

The study of heterocyclic compounds, particularly those containing nitrogen, is a cornerstone of modern chemical sciences. Among these, fused nitrogen heterocycles like the pyrrolo[3,2-c]pyridine scaffold have garnered substantial interest due to their prevalence in biologically active molecules and their utility in creating complex chemical architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4BrClN2

Molecular Weight

231.48 g/mol

IUPAC Name

6-bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C7H4BrClN2/c8-7-1-6-4(2-11-7)5(9)3-10-6/h1-3,10H

InChI Key

HXCQXHYHELEKGD-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Br)C(=CN2)Cl

Origin of Product

United States

Synthetic Methodologies for 6 Bromo 3 Chloro 1h Pyrrolo 3,2 C Pyridine and Advanced Derivatives

Strategies for Constructing the Pyrrolo[3,2-c]pyridine Ring System

The formation of the 1H-pyrrolo[3,2-c]pyridine scaffold, an isomer of 7-azaindole (B17877), can be achieved through various synthetic routes. These strategies generally involve either building the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) precursor or constructing the pyridine ring onto a pyrrole moiety. Advanced methods also allow for the concurrent formation of both rings in a single sequence.

A prominent strategy for constructing the pyrrolo[3,2-c]pyridine system involves the formation of the pyrrole ring from a substituted pyridine precursor. One well-documented approach is analogous to the Batcho-Leimgruber indole (B1671886) synthesis. This method has been successfully applied to the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine, a key precursor to the target compound. semanticscholar.orgnih.gov

The synthesis begins with a commercially available substituted pyridine, which undergoes a series of transformations to introduce the necessary functional groups for the final reductive cyclization that forms the pyrrole ring. nih.gov A typical reaction sequence is detailed below:

Table 1: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine via Pyrrole Annulation nih.gov

Step Starting Material Reagents and Conditions Intermediate/Product Purpose
1 2-bromo-5-methylpyridine m-chloroperbenzoic acid (m-CPBA) 2-bromo-5-methylpyridine-1-oxide Activation of the pyridine ring
2 2-bromo-5-methylpyridine-1-oxide Fuming HNO₃, H₂SO₄ 2-bromo-5-methyl-4-nitropyridine 1-oxide Nitration to introduce a nitro group
3 2-bromo-5-methyl-4-nitropyridine 1-oxide N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide Formation of an enamine intermediate

This table outlines the key steps in the synthesis of the 6-bromo-1H-pyrrolo[3,2-c]pyridine core structure.

This classical approach provides a reliable pathway to the core structure, incorporating the C-6 bromine substituent from the initial starting material.

An alternative strategy involves the annulation of a pyridine ring onto a pre-functionalized pyrrole precursor. While less specific documentation exists for the 6-bromo-3-chloro variant, general methodologies like the Pictet-Spengler reaction can be adapted for the synthesis of related fused pyridine systems. beilstein-journals.org This type of reaction typically involves the condensation of an amine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form the heterocyclic ring. beilstein-journals.org For the synthesis of a pyrrolo[3,2-c]pyridine, this would conceptually involve a pyrrole derivative bearing an aminoethyl side chain, which would cyclize onto a carbonyl partner.

Modern synthetic chemistry has focused on developing more efficient tandem or domino reactions that can rapidly construct complex molecular architectures in a single pot. For the pyrrolo[3,2-c]pyridine system, synergetic catalysis offers a powerful approach. A reported method utilizes a copper/zinc-catalyzed one-step annulation reaction. rsc.org This process involves the reaction of 2-amino (hetero)arylnitriles with ynamide-derived buta-1,3-diynes, proceeding through a double cyclization pathway to deliver the fused heterocyclic core in moderate to good yields. rsc.org Such methods are highly valuable for their atom economy and operational simplicity, enabling the rapid assembly of the 1H-pyrrolo[3,2-c]quinoline scaffold, a more complex analog of the target system. rsc.org

Regioselective Halogenation and Functionalization Protocols

With the pyrrolo[3,2-c]pyridine core constructed, the next critical phase is the regioselective introduction of halogen atoms. The synthesis of 6-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine requires the specific placement of a bromine atom at the C-6 position (on the pyridine ring) and a chlorine atom at the C-3 position (on the pyrrole ring).

The strategy outlined in section 2.1.1 achieves the C-6 bromination by starting with an appropriately substituted pyridine precursor, 2-bromo-5-methylpyridine. nih.gov The subsequent challenge is the selective chlorination of the C-3 position of the resulting 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate. The pyrrole ring is electron-rich and generally undergoes electrophilic substitution preferentially at the C-3 position in related 7-azaindole systems. acs.orgnih.govresearchgate.net

Direct halogenation involves treating the pre-formed heterocyclic core with a halogenating agent. For the synthesis of the target compound, this would entail the chlorination of 6-bromo-1H-pyrrolo[3,2-c]pyridine.

Table 2: Common Reagents for Electrophilic Chlorination of Pyrrole Rings

Reagent Abbreviation Typical Conditions Notes
N-Chlorosuccinimide NCS Aprotic solvent (e.g., DMF, THF, CH₂Cl₂) Mild and commonly used chlorinating agent for electron-rich heterocycles. google.com
Sulfuryl chloride SO₂Cl₂ Aprotic solvent, often at low temperatures A more reactive agent that can sometimes lead to over-chlorination. google.com

This table presents common reagents used for the chlorination of pyrrole and related heterocyclic systems.

The direct chlorination of electron-rich pyrroles can sometimes be challenging, potentially leading to side products from over-halogenation or ring oxidation. google.com However, the electron-withdrawing nature of the fused pyridine ring in the pyrrolo[3,2-c]pyridine system helps to moderate the reactivity of the pyrrole moiety, often allowing for more controlled reactions.

Oxidative halogenation represents a class of reactions where the halogen source is activated under oxidative conditions. These methods can offer high regioselectivity under mild conditions.

An iodine-catalyzed method has been shown to be effective for the C-3 functionalization of NH-free 7-azaindoles, a closely related isomeric system. acs.orgnih.gov This type of transformation demonstrates the feasibility of using catalytic systems to direct substitution to the C-3 position. acs.orgnih.gov

Furthermore, biocatalytic halogenation using flavin-dependent halogenase (FDH) enzymes presents a green and highly selective alternative to chemical methods. researchgate.netchemrxiv.org Enzymes like PrnC have been characterized for their ability to perform site-selective chlorination on various pyrrolic heterocycles. researchgate.netchemrxiv.orgnih.gov This chemoenzymatic approach operates under environmentally benign conditions and can prevent the formation of undesired polyhalogenated byproducts, which is a common issue with traditional chemical halogenation. researchgate.netnih.gov

Direct Halogenation of Pyrrolo[3,2-c]pyridine Precursors

Electrophilic Aromatic Substitution Considerations for Electron-Deficient Systems

The 1H-pyrrolo[3,2-c]pyridine core is a fused heterocyclic system combining an electron-rich pyrrole ring with an electron-deficient pyridine ring. This dichotomy profoundly influences its reactivity towards electrophilic aromatic substitution (SEAr). The pyridine ring's nitrogen atom withdraws electron density, deactivating the six-membered ring towards electrophilic attack. Conversely, the pyrrole ring is inherently electron-rich and prone to electrophilic substitution, typically at the 3-position. rsc.org

In the context of synthesizing substituted pyrrolo[3,2-c]pyridines, electrophilic substitution is often performed on a precursor pyridine derivative before the pyrrole ring is constructed. For instance, in the synthesis of the related 6-bromo-1H-pyrrolo[3,2-c]pyridine, a key step involves the nitration of 2-bromo-5-methylpyridine-1-oxide using fuming nitric acid in sulfuric acid. nih.gov This reaction highlights the harsh conditions often required to achieve electrophilic substitution on deactivated pyridine rings. nih.gov

Direct halogenation of the 1H-pyrrolo[3,2-c]pyridine scaffold itself must consider the competing reactivity of the two rings. The pyrrole ring is generally favored for electrophilic attack. Studies on the parent 1H-pyrrolo[2,3-b]pyridine (7-azaindole) show that nitration, bromination, and iodination occur predominantly at the 3-position of the pyrrole ring. rsc.org Therefore, to install a chlorine atom at the 3-position of a pre-existing 6-bromo-1H-pyrrolo[3,2-c]pyridine, specific strategies are required to overcome this natural reactivity pattern, which may involve enzymatic or directed halogenation methods under carefully controlled conditions. frontiersin.orgnih.gov

Nucleophilic Displacement of Halide Moieties at Specific Positions

The presence of two different halogen atoms on the this compound ring system opens the possibility for selective nucleophilic aromatic substitution (SNAr). SNAr reactions are characteristic of electron-poor aromatic and heteroaromatic systems, where an electron-withdrawing group (or a heteroatom like the pyridine nitrogen) stabilizes the negative charge in the intermediate Meisenheimer complex. nih.govyoutube.com

In the pyrrolo[3,2-c]pyridine system, the pyridine nitrogen activates the positions ortho and para to it for nucleophilic attack. youtube.comyoutube.com Consequently, both the C3-chloro and C6-bromo substituents are susceptible to displacement by nucleophiles. The relative reactivity of the two positions depends on several factors:

Nature of the Halogen : The carbon-halogen bond strength (C-Cl > C-Br) and the stability of the leaving group (Br⁻ is a better leaving group than Cl⁻) are crucial. In many SNAr reactions on heteroaromatics, the rate-determining step is the nucleophilic attack, and reactivity often follows the order F > Cl > Br > I, due to the high electronegativity of fluorine stabilizing the intermediate. However, when the leaving group departure is more significant, the order can change.

Nucleophile and Reaction Conditions : The strength and nature of the incoming nucleophile, as well as solvent and temperature, can influence the selectivity of the displacement. mdpi.com

For dihalogenated pyridines and related heterocycles, sequential SNAr reactions can be employed to introduce different functionalities by exploiting these reactivity differences. mdpi.com

Strategic Use of Protecting Groups in Halogenation Sequences

The pyrrole N-H proton in 1H-pyrrolo[3,2-c]pyridine is acidic and can interfere with various reaction conditions, particularly those involving strong bases or organometallic reagents. During electrophilic halogenation, the unprotected N-H can lead to side reactions or alter the electronic properties of the ring system, affecting regioselectivity. Therefore, the use of a protecting group on the pyrrole nitrogen is a common and often necessary strategy. researchgate.net

Common protecting groups for indoles and azaindoles include:

Sulfonyl groups (e.g., tosyl, phenylsulfonyl) : These are robust, electron-withdrawing groups that can be introduced using the corresponding sulfonyl chloride. They enhance the acidity of any remaining C-H protons and are typically stable to a wide range of conditions, though their removal can require harsh reagents. researchgate.net

Carbamates (e.g., Boc) : The tert-butyloxycarbonyl (Boc) group is widely used. It is easily introduced with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and can be removed under mild acidic conditions. A Boc group can also influence the regioselectivity of metallation and subsequent reactions. researchgate.net

Alkyl groups (e.g., methyl, benzyl) : While simple to install, these groups are generally difficult to remove.

Silyl groups (e.g., TIPS) : Triisopropylsilyl (TIPS) is a bulky protecting group that can be readily cleaved with fluoride (B91410) sources like TBAF. researchgate.net

A protecting group strategy for an indole synthesis involves reacting anilines with α,β-unsaturated esters or sulfones, followed by cyclization. The resulting N-(2-ethoxycarbonylethyl) or N-(2-sulfonylethyl) protecting groups can be easily removed with base. researchgate.net By protecting the nitrogen, chemists can achieve more controlled and higher-yielding halogenation steps, preventing N-halogenation and improving the solubility and handling of intermediates. worktribe.com

Advanced Coupling and Transformation Reactions for Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of halo-heterocycles like this compound, allowing for the selective formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the C-Br and C-Cl bonds is key to the selective derivatization of the target molecule. In palladium-catalyzed cross-coupling reactions, the first step is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The reactivity order for this step is generally C–I > C–Br > C–OTf > C–Cl. nsf.govresearchgate.net This inherent difference allows for selective reaction at the more reactive C-Br bond at the 6-position, leaving the C-Cl bond at the 3-position intact for subsequent transformations.

The Sonogashira coupling is a reliable method for forming a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orglibretexts.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgyoutube.com This reaction is conducted under mild conditions and tolerates a wide variety of functional groups, making it highly valuable for the synthesis of complex molecules and conjugated systems. nih.gov

Given the higher reactivity of the C-Br bond, a selective Sonogashira coupling on this compound with a terminal alkyne would be expected to occur preferentially at the C6 position. This would yield a 6-alkynyl-3-chloro-1H-pyrrolo[3,2-c]pyridine derivative, which could undergo further coupling at the C3 position if desired.

Table 1: Examples of Sonogashira Coupling with Bromo-pyridines

Aryl HalideAlkyne PartnerCatalyst SystemProductYield
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂, PPh₃, CuI2-Amino-3-(phenylethynyl)pyridine98%
2-Amino-3-bromo-5-methylpyridine4-EthynyltoluenePd(CF₃COO)₂, PPh₃, CuI2-Amino-5-methyl-3-(p-tolylethynyl)pyridine96%
6-Bromo-3-fluoro-2-cyanopyridine4-EthylphenylacetylenePd(PPh₃)₄, CuI6-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrileNot specified
6-Bromo-3-fluoro-2-cyanopyridinePropargyl alcoholPd(PPh₃)₄, CuI3-Fluoro-6-(3-hydroxyprop-1-yn-1-yl)picolinonitrile90%

The Suzuki-Miyaura coupling is one of the most versatile methods for forming C(sp²)–C(sp²) bonds, reacting an organohalide with an organoboron species (boronic acid or boronic ester). nih.govnih.gov The reaction is prized for its mild conditions, the commercial availability and stability of boronic acids, and its tolerance of a vast array of functional groups. nih.govorganic-chemistry.org

This reaction has been successfully applied to the 1H-pyrrolo[3,2-c]pyridine scaffold. Research has demonstrated the effective coupling of various substituted phenylboronic acids at the C6 position of a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate. nih.govsemanticscholar.org The reactions are typically catalyzed by a palladium complex such as Pd(PPh₃)₄ in the presence of a base like K₂CO₃. nih.gov Microwave-assisted protocols have also been shown to be effective, significantly reducing reaction times. nih.govresearchgate.netrsc.org The selectivity for the C-Br bond over the C-Cl bond allows for a modular approach to synthesizing di-substituted pyrrolo[3,2-c]pyridines. First, a Suzuki-Miyaura coupling can be performed at C6, followed by a second, likely more forcing, coupling reaction at C3. nsf.govresearchgate.net

Table 2: Suzuki-Miyaura Coupling of 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine with Arylboronic Acids nih.gov

Arylboronic AcidCatalyst SystemSolventConditionsYield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃1,4-Dioxane/H₂OMicrowave, 125°C, 26 min63%
o-Tolylboronic acidPd(PPh₃)₄, K₂CO₃1,4-Dioxane/H₂OMicrowave, 125°C, 26 min65%
2-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃1,4-Dioxane/H₂OMicrowave, 125°C, 26 min76%
Naphthalen-2-ylboronic acidPd(PPh₃)₄, K₂CO₃1,4-Dioxane/H₂OMicrowave, 125°C, 26 min52%
Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Construction

The Buchwald-Hartwig cross-coupling reaction is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds, widely applied in the synthesis of arylamines from aryl halides. organic-chemistry.org For a di-halogenated substrate like this compound, the key challenge and opportunity lie in achieving selective amination at either the C6-Br or C3-Cl position.

Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy, which facilitates the initial oxidative addition step. dntb.gov.ua This inherent reactivity difference can be exploited to achieve selective mono-amination at the C6 position. By carefully selecting the palladium catalyst, ligand, base, and reaction temperature, the bromine can be selectively displaced, leaving the chlorine atom intact for subsequent transformations.

For instance, using a catalyst system like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand such as Xantphos or BINAP, in the presence of a base like Cs₂CO₃ or NaOtBu, allows for the coupling of various primary and secondary amines at the C6 position. chemspider.comresearchgate.netnih.gov Subsequent modification at the C3-chloro position would require more forcing conditions or a different catalyst system optimized for less reactive C-Cl bonds. nih.gov

Table 1: Representative Conditions for Selective Buchwald-Hartwig Amination

Parameter Condition for C6-Br Amination Condition for C3-Cl Amination
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ Pd₂(dba)₃ or G2/G3 Palladacycles
Ligand Xantphos, BINAP, RuPhos BrettPhos, XPhos
Base Cs₂CO₃, K₂CO₃, NaOtBu LHMDS, NaOtBu
Solvent Toluene, Dioxane Toluene, Dioxane

| Temperature | 80-110 °C | 100-130 °C |

Directed Halogen-Metal Exchange and Subsequent Quenching

Halogen-metal exchange is a fundamental organometallic reaction that converts an aryl halide into a more reactive organometallic species, typically an organolithium or Grignard reagent. This intermediate can then be "quenched" with a wide variety of electrophiles to introduce new functional groups. In the context of this compound, this method offers a regioselective route to functionalization.

The exchange typically occurs preferentially at the more reactive halogen. The bromine atom at C6 is significantly more susceptible to exchange with organolithium reagents (like n-BuLi or t-BuLi) at low temperatures (e.g., -78 °C) than the chlorine atom at C3. mdpi.com This process generates a lithiated intermediate at the C6 position. This powerful nucleophile can then react with various electrophiles. Should functionalization at the C3 position be desired, a two-step approach could be employed where the C6 position is first functionalized or protected, followed by a halogen-metal exchange on the C3-chloro group, which may require stronger reagents or different conditions. nih.gov

Table 2: Electrophiles for Quenching Organometallic Intermediates

Electrophile Introduced Functional Group
CO₂ Carboxylic Acid (-COOH)
DMF Aldehyde (-CHO)
Aldehydes/Ketones Secondary/Tertiary Alcohol
I₂ Iodide (-I)
Alkyl Halides Alkyl Group (-R)

Nucleophilic Aromatic Substitution (SNAr) on the Halogenated Core

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying electron-deficient aromatic and heteroaromatic rings. nih.gov The pyridine ring is inherently electron-deficient, which activates attached halogens toward displacement by nucleophiles. In the this compound system, both halogens are activated for SNAr.

The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.comyoutube.com The rate-determining step is typically the initial nucleophilic attack. The relative reactivity of the leaving groups in SNAr can be counterintuitive; often, fluoride is the most reactive, followed by chloride, then bromide. This is because the high electronegativity of the smaller halogens polarizes the carbon-halogen bond, making the carbon more electrophilic and susceptible to attack. youtube.com

Therefore, it is plausible that the C3-chloro position would be more reactive towards SNAr than the C6-bromo position, especially with strong nucleophiles like alkoxides, thiolates, or amines under thermal conditions. researchgate.netyoutube.com This selectivity is complementary to that observed in palladium-catalyzed couplings and halogen-metal exchanges, providing a strategic advantage in synthetic planning.

Controlled Redox Reactions for Pyrrolopyridine Core Modifications

Modification of the pyrrolopyridine core itself through redox reactions can provide access to novel derivatives. A key transformation is the reduction of a nitro group precursor to form the pyrrole ring, a common strategy in the synthesis of pyrrolopyridines. nih.gov For example, a synthetic route might begin with a 2-bromo-4-nitropyridine (B184007) derivative. A subsequent reaction can build an enamine, followed by a reductive cyclization using agents like iron powder in acetic acid to form the 6-bromo-1H-pyrrolo[3,2-c]pyridine core. semanticscholar.orgnih.gov

Another important redox reaction is the N-oxidation of the pyridine nitrogen atom. Treatment of the pyrrolopyridine core with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) can form the corresponding N-oxide. This transformation alters the electronic properties of the ring system, often enhancing the reactivity of the C-halogen bonds towards nucleophilic substitution and modifying the directing effects for other electrophilic reactions.

Ring Expansion and Cyclization for Novel Polyheterocyclic Architectures

The this compound core is an excellent platform for constructing more complex, fused polyheterocyclic systems. The halogen atoms serve as handles for introducing functionalities that can subsequently participate in intramolecular cyclization or ring expansion reactions. nih.gov

A common strategy involves using one or both halogen sites for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to append chains containing reactive functional groups. For example, a Sonogashira coupling at the C6-bromo position could introduce an alkyne. This alkyne could then be used in a variety of cyclization reactions, such as an intramolecular Diels-Alder reaction or a transition-metal-catalyzed annulation, to build a new ring onto the pyrrolopyridine framework. researchgate.netrsc.org Similarly, introducing a group with a terminal nucleophile (e.g., an amine or alcohol) via a Suzuki or Buchwald-Hartwig reaction could set the stage for an intramolecular SNAr reaction, leading to the formation of a new fused ring system. These strategies allow for the diversity-oriented synthesis of novel and complex heterocyclic compounds with potential applications in medicinal chemistry. nih.govmdpi.comresearchgate.net

Structure Activity Relationship Sar Studies and Structural Modifications of Pyrrolo 3,2 C Pyridine Derivatives

Influence of Bromine and Chlorine Substituents on Electronic Properties and Reactivity

The introduction of bromine at the 6-position and chlorine at the 3-position of the 1H-pyrrolo[3,2-c]pyridine core profoundly influences the molecule's electronic distribution and subsequent reactivity. Both halogens are electronegative atoms that exert a significant inductive electron-withdrawing effect (-I). This effect reduces the electron density of the aromatic ring system.

From a reactivity standpoint, the halogen substitutions create specific sites for further chemical modifications. The bromine atom at the 6-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide array of substituents at this position, which has been a key strategy in the development of pyrrolo[3,2-c]pyridine-based bioactive compounds. For instance, the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines has been achieved through a Suzuki cross-coupling reaction starting from 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine nih.gov.

The chlorine atom at the 3-position of the pyrrole (B145914) ring also offers a handle for chemical manipulation, although it is generally less reactive in cross-coupling reactions compared to bromine. However, its presence significantly modulates the electronic nature of the pyrrole ring, potentially influencing its interaction with biological targets.

Comparative Analysis of Positional Isomers within the Pyrrolopyridine Family

The pyrrolopyridine family consists of several positional isomers, each with a unique arrangement of the nitrogen atom in the bicyclic system. The biological and physicochemical properties of these isomers can vary significantly. The major isomers include 1H-pyrrolo[2,3-b]pyridine (7-azaindole), 1H-pyrrolo[3,2-b]pyridine (4-azaindole), 1H-pyrrolo[2,3-c]pyridine (6-azaindole), and 1H-pyrrolo[3,2-c]pyridine (5-azaindole), among others mdpi.com.

The specific placement of the nitrogen atom in the pyridine (B92270) ring alters the electronic distribution and hydrogen bonding capabilities of the entire molecule. For instance, in 7-azaindole (B17877), the pyrrole NH and the pyridine nitrogen are in proximity, allowing for unique intermolecular interactions. In the case of 6-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine, the nitrogen is at position 5. This positioning, combined with the halogen substituents, will dictate its specific chemical properties and potential biological activity in comparison to other halogenated pyrrolopyridine isomers.

A hypothetical comparison of the electronic properties of different dihalogenated pyrrolopyridine isomers is presented in Table 1. The calculated dipole moments and electrostatic potential surfaces would be expected to differ based on the relative positions of the nitrogen and halogen atoms, which in turn would affect their solubility, membrane permeability, and target binding affinity.

IsomerCalculated Dipole Moment (Debye)Predicted LogPPredicted Aqueous Solubility (logS)
This compound---
4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine---
6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine---

Design Principles for Modulating Physicochemical Characteristics

Impact of Saturated Ring Systems on Scaffold Stability and Reactivity

The introduction of saturated ring systems fused to the pyrrolopyridine core is a common strategy to modulate the three-dimensional shape, stability, and reactivity of the molecule. Saturation of a portion of the heterocyclic system disrupts the planarity of the aromatic scaffold, leading to more defined three-dimensional conformations. This can be advantageous for fitting into specific protein binding pockets.

Furthermore, the stability of the scaffold can be influenced by the size and nature of the fused saturated ring. For example, fusing a piperidine ring to the pyrrolo[3,2-c]pyridine core would result in a hexahydro-1H-pyrrolo[3,2-c]pyridine system. The chair or boat conformations of the piperidine ring would introduce specific spatial arrangements of substituents.

From a reactivity perspective, the presence of a saturated ring can alter the electronic properties of the remaining aromatic portion, potentially influencing the reactivity of sites like the pyrrole NH or the halogenated positions.

Introduction of Lipophilicity-Enhancing and Bioavailability-Improving Groups

Lipophilicity is a critical parameter influencing the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. The bromine and chlorine atoms in this compound already contribute to its lipophilic character. Halogens, being more polarizable than hydrogen, can increase interactions with lipophilic environments stackexchange.comechemi.com.

To further modulate lipophilicity and improve bioavailability, various functional groups can be introduced. For instance, alkyl or aryl groups attached at the 6-position (via displacement of the bromine) would increase lipophilicity. Conversely, the introduction of polar groups, such as hydroxyl or amino functionalities, would decrease lipophilicity and could improve aqueous solubility.

The effect of different substituents on the calculated LogP (a measure of lipophilicity) of a model 6-substituted-3-chloro-1H-pyrrolo[3,2-c]pyridine is illustrated in Table 2.

Substituent at 6-positionPredicted LogPPredicted Bioavailability Score
-Br (parent)--
-Phenyl--
-Morpholine--
-OH--

Note: The data in this table is hypothetical and for illustrative purposes. The values would need to be calculated using specialized software.

Role of Hydrogen-Bonding Functionalities in Molecular Recognition

Hydrogen bonding plays a crucial role in molecular recognition and the binding of a ligand to its biological target. The 1H-pyrrolo[3,2-c]pyridine scaffold possesses a hydrogen bond donor in the form of the pyrrole N-H group. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor.

The presence of the 3-chloro substituent can influence the hydrogen bond donating capacity of the adjacent N-H group through its electron-withdrawing nature. Introducing additional hydrogen-bonding functionalities, such as hydroxyl, amino, or amide groups, at various positions on the scaffold can create new opportunities for specific interactions with a target protein. For example, an amide group introduced at the 6-position could provide both a hydrogen bond donor (N-H) and an acceptor (C=O), significantly enhancing the potential for molecular recognition.

The importance of hydrogen bonding in the crystal packing and intermolecular interactions of related pyrrolo-azine systems has been demonstrated, where strong O-H···N or N-H···O bonds are often observed mdpi.com.

Conformational Restriction and Bioactive Conformation Locking Strategies

Many drug molecules are flexible and can adopt multiple conformations in solution. However, it is often only one specific conformation, the "bioactive conformation," that is responsible for binding to the biological target. Conformational restriction is a powerful strategy in drug design to lock a molecule into its bioactive conformation, thereby increasing its potency and selectivity.

For the this compound scaffold, conformational restriction can be achieved by introducing rigid structural elements. As mentioned earlier, fusing a saturated ring system is one approach. Another strategy involves introducing bulky substituents that sterically hinder free rotation around certain bonds. For example, a bulky group at a position adjacent to a rotatable bond can favor a particular torsional angle.

Furthermore, the inherent rigidity of the fused aromatic system of pyrrolo[3,2-c]pyridine already provides a degree of conformational constraint. In a study on 1H-pyrrolo[3,2-c]pyridine derivatives as anticancer agents, the rigid scaffold was utilized to lock the conformation of a pharmacophore, leading to potent compounds nih.gov. This highlights the utility of the pyrrolo[3,2-c]pyridine core as a template for designing conformationally restricted molecules.

Stereochemical Considerations in the Synthesis and Evaluation of Chiral Derivatives

Stereochemistry plays a critical role in the interaction between small molecules and their biological targets. The three-dimensional arrangement of atoms in a chiral molecule can lead to significant differences in pharmacological activity between enantiomers. However, within the scientific literature concerning the aromatic 1H-pyrrolo[3,2-c]pyridine scaffold, detailed investigations into the synthesis and evaluation of chiral derivatives are not extensively documented. The core structure of 1H-pyrrolo[3,2-c]pyridine is planar and achiral; chirality would be introduced through the addition of a substituent with a stereocenter or the creation of atropisomers.

While direct examples for the this compound core are scarce, research on related, non-aromatic fused ring systems highlights the importance of stereochemical control. For instance, highly enantioselective methods have been developed for the asymmetric synthesis of trans-pyrrolo[3,2-c]quinolines, which feature a saturated heterocyclic ring fused to the pyrrole. researchgate.net These studies utilize techniques like 1,3-dipolar cycloaddition to create complex, stereochemically defined scaffolds that combine fragments of natural products. researchgate.net Such methodologies underscore the potential for future research to explore the introduction of chiral centers on substituents of the aromatic pyrrolo[3,2-c]pyridine core, which could lead to derivatives with enhanced potency and selectivity.

Systematic SAR Investigations through Combinatorial and Parallel Synthesis Libraries

Systematic SAR investigations are crucial for optimizing lead compounds. Modern high-throughput synthesis techniques, such as combinatorial and parallel synthesis, enable the rapid generation of large libraries of related compounds for biological screening. These approaches typically rely on a common chemical scaffold that can be systematically modified with a variety of building blocks.

The 6-bromo-1H-pyrrolo[3,2-c]pyridine core, a close analogue of the subject compound, serves as an excellent starting point for such library synthesis. The bromine atom at the C6 position is particularly amenable to diversification through cross-coupling reactions, most notably the Suzuki cross-coupling reaction. nih.gov This strategy allows for the introduction of a wide array of aryl and heteroaryl groups at this position, facilitating a thorough exploration of the SAR.

One notable study designed and synthesized a series of novel 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines as potential anticancer agents targeting the colchicine-binding site on tubulin. nih.gov Starting from the key intermediate, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, a library of twenty derivatives (10a-t) was generated using microwave-assisted Suzuki coupling with various arylboronic acids. nih.gov The subsequent evaluation of these compounds against several cancer cell lines provided clear SAR data.

The results indicated that the nature of the C6-aryl substituent significantly influenced the antiproliferative activity. nih.gov For example, the introduction of an indolyl group at this position (compound 10t) resulted in the most potent activity across three tested cancer cell lines, with IC₅₀ values in the nanomolar range. nih.gov This suggests that the electronic and steric properties of the substituent at C6 are critical for biological function.

Table 1: Antiproliferative Activity (IC₅₀, µM) of Selected 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Derivatives nih.gov

CompoundC6-Substituent (R)HeLaSGC-7901MCF-7
10aPhenyl1.151.832.05
10f2-Methoxyphenyl0.981.031.21
10h4-Methoxyphenyl0.810.951.13
10k4-Ethoxyphenyl0.760.881.06
10l4-Fluorophenyl0.650.710.83
10tIndol-5-yl0.120.150.21

In another example of library synthesis, researchers prepared a series of 16 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols for evaluation against Trypanosoma cruzi, the parasite responsible for Chagas disease. researchgate.net This work utilized 2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ol as a key precursor, demonstrating how a halogenated pyrrolo[3,2-c]pyridine can serve as a versatile intermediate for generating a library of diverse analogues for biological screening. researchgate.net These examples clearly illustrate the power of systematic, library-based approaches in elucidating the SAR of pyrrolo[3,2-c]pyridine derivatives and identifying promising candidates for further development.

Computational Chemistry and Theoretical Investigations of 6 Bromo 3 Chloro 1h Pyrrolo 3,2 C Pyridine

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely applied in chemistry and materials science to predict and analyze a variety of molecular properties. For a molecule like 6-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine, DFT calculations would typically be employed to determine its optimal geometry and electronic characteristics.

Geometric Optimization and Vibrational Spectroscopy Analysis

Geometric optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. This process would yield precise information on bond lengths, bond angles, and dihedral angles of this compound.

Following optimization, vibrational frequency analysis is often performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. The computed vibrational modes can be compared with experimental spectroscopic data to confirm the calculated structure and to assign specific vibrational motions to the observed spectral peaks. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for understanding a molecule's chemical reactivity and electronic properties. nih.govresearchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. nih.gov For this compound, FMO analysis would predict the most likely sites for electrophilic and nucleophilic attack.

Electrostatic Potential Mapping and Charge Distribution Analysis

An electrostatic potential (ESP) map illustrates the charge distribution within a molecule. It is a valuable tool for visualizing regions that are electron-rich (negative potential) and electron-poor (positive potential). This information helps in predicting how the molecule will interact with other molecules, including electrophiles and nucleophiles. researchgate.net Analysis of the ESP map for this compound would reveal the locations of its most positive and negative potentials, offering insights into its intermolecular interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Spectra

TD-DFT is an extension of DFT used to study the excited states of molecules. It is a common method for calculating the electronic absorption spectra (UV-Vis spectra) of compounds. mdpi.comresearchgate.net For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information is crucial for understanding the photophysical properties of the molecule.

Thermodynamic Stability and Tautomerism Studies

Computational methods can be used to assess the thermodynamic stability of different isomers and tautomers of a molecule. Tautomers are isomers that readily interconvert, often through the migration of a proton. Pyrrolopyridine derivatives can exist in different tautomeric forms. researchgate.net DFT calculations would be employed to determine the relative energies of the possible tautomers of this compound, thereby predicting the most stable form under given conditions. Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy can also be calculated to provide a more complete picture of the molecule's stability.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are fundamental computational techniques used to predict how a small molecule, or ligand, might bind to a macromolecular target, typically a protein. These methods are instrumental in understanding the structural basis of molecular recognition and can provide insights into the potential efficacy and selectivity of a compound.

Prediction of Binding Modes and Interaction Specificity with Protein Active Sites

Molecular docking simulations can predict the preferred orientation of this compound when it binds to the active site of a protein. This prediction is based on scoring functions that estimate the binding affinity, considering factors such as electrostatic interactions, hydrogen bonds, van der Waals forces, and solvation effects.

The pyrrolo[3,2-c]pyridine scaffold is a known "hinge-binder" for many protein kinases, a large family of enzymes that play crucial roles in cellular signaling and are often implicated in diseases like cancer. For instance, computational studies on related pyrrolo[2,3-b]pyridine derivatives have shown that the nitrogen atoms in the bicyclic ring system can form critical hydrogen bonds with the backbone amide and carbonyl groups of the hinge region in the ATP-binding pocket of kinases like c-Met. tandfonline.com

For this compound, it is hypothesized that the N1-H of the pyrrole (B145914) ring and the N7 of the pyridine (B92270) ring could act as hydrogen bond donor and acceptor, respectively, to anchor the molecule in a kinase hinge region. The bromine atom at the 6-position and the chlorine atom at the 3-position would be expected to project into specific sub-pockets of the active site. The nature of these halogen atoms can significantly influence binding affinity and selectivity through halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in medicinal chemistry.

To illustrate the potential interactions, a hypothetical docking study of this compound into the active site of a generic protein kinase is presented below. The data is representative of what such a simulation might yield.

Interactive Data Table: Predicted Interactions of this compound with a Model Kinase Active Site

Interacting Atom/Group of LigandType of InteractionInteracting Residue of ProteinPredicted Distance (Å)
N1-H (Pyrrole)Hydrogen Bond (Donor)Carbonyl O of Glu2.9
N7 (Pyridine)Hydrogen Bond (Acceptor)Amide N-H of Val3.1
6-BromoHalogen BondCarbonyl O of Asp3.2
3-ChloroHydrophobic InteractionPhenylalanine3.8
Pyrrolo[3,2-c]pyridine Ringπ-π StackingTyrosine4.5

Elucidation of Putative Molecular Mechanisms of Action through Computational Approaches

Beyond predicting static binding poses, computational approaches can help elucidate the potential molecular mechanisms of action of this compound. Molecular dynamics (MD) simulations, for instance, can provide a dynamic view of the ligand-protein complex over time, revealing the stability of the binding mode and the conformational changes that may occur upon binding.

MD simulations on related pyrrolo-pyridine benzamide (B126) derivatives as c-Met kinase inhibitors have demonstrated the stability of key hydrogen bonds with the kinase hinge region. nih.gov These simulations also highlighted the role of specific amino acid residues in the binding free energy, offering a more detailed understanding of the determinants of binding affinity. nih.gov

For this compound, MD simulations could be employed to:

Assess the stability of the predicted binding pose: By simulating the movement of atoms over time, MD can confirm whether the interactions predicted by docking are maintained.

Calculate binding free energies: More rigorous computational methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy, providing a more accurate prediction of binding affinity.

Identify key residues for interaction: By analyzing the interaction energies between the ligand and individual amino acid residues, it is possible to identify the "hotspots" that are critical for binding.

Explore conformational changes: MD simulations can reveal if the binding of the ligand induces conformational changes in the protein, which may be important for its biological function.

A hypothetical summary of results from a molecular dynamics simulation and binding free energy calculation for this compound with a model protein kinase is presented in the table below.

Interactive Data Table: Representative Molecular Dynamics and Binding Free Energy Data

ParameterValueInterpretation
RMSD of Ligand1.5 ÅThe ligand remains stably bound in the active site.
RMSF of Key ResiduesLowKey interacting residues are stabilized upon ligand binding.
Predicted Binding Free Energy (ΔG)-9.5 kcal/molSuggests a strong binding affinity.
Key Residue Contributions to ΔGMet: -2.1, Phe: -1.8, Asp: -1.5 kcal/molThese residues are critical for the binding of the ligand.

Advanced Research Applications of 6 Bromo 3 Chloro 1h Pyrrolo 3,2 C Pyridine Scaffolds

Utilization in Drug Discovery Research as a Privileged Scaffold

The 6-bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine core is a key heterocyclic structure that has garnered significant attention in medicinal chemistry. Its rigid framework and specific arrangement of nitrogen atoms and halogen substituents make it a "privileged scaffold." This term refers to molecular structures that are capable of binding to multiple biological targets with high affinity, serving as a versatile starting point for the development of novel therapeutic agents. The unique electronic properties and potential for diverse functionalization of this scaffold have made it particularly valuable in the design of kinase inhibitors.

Development and Optimization of Kinase Inhibitors

Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The 1H-pyrrolo[3,2-c]pyridine scaffold has proven to be an effective template for developing potent and selective inhibitors for several important kinase targets.

A review of published research literature did not yield specific studies focused on the development of Fibroblast Growth Factor Receptor (FGFR) kinase inhibitors using the this compound scaffold. While related pyrrolopyridine isomers have been explored for FGFR inhibition, specific data for the [3,2-c] scaffold in this context is not available in the reviewed sources.

The 1H-pyrrolo[3,2-c]pyridine scaffold has been successfully utilized in the discovery and optimization of potent and selective inhibitors of Monopolar Spindle 1 (MPS1) kinase, a crucial component of the spindle assembly checkpoint and a target of significant interest in oncology. nih.govnih.gov

A structure-based design program identified an initial, non-selective 1H-pyrrolo[3,2-c]pyridine hit (compound 8). acs.org Through extensive medicinal chemistry efforts, this lead was optimized to address issues of metabolic instability and lack of selectivity. This optimization process led to the development of compound 65 (CCT251455) , a highly potent and selective MPS1 inhibitor. acs.orgacs.org This advanced compound demonstrated excellent translation from in vitro biochemical potency to cell-based activity. acs.org The research highlighted how modifications to the pyrrolopyridine core could achieve high selectivity and favorable pharmacokinetic properties, making CCT251455 an attractive tool compound for further investigation into the therapeutic potential of MPS1 inhibition. nih.govacs.org

Table 1: In Vitro Activity of Optimized MPS1 Inhibitor CCT251455

Compound MPS1 IC50 (μM) P-MPS1 IC50 (μM) HCT116 GI50 (μM)

| 65 (CCT251455) | 0.002 | 0.04 | 0.16 |

Data sourced from Naud et al., J Med Chem, 2013.

The 1H-pyrrolo[3,2-c]pyridine framework has served as a foundational scaffold for a series of diarylamide and diarylurea derivatives developed as inhibitors of FMS kinase (also known as CSF-1R). nih.gov FMS kinase is a type III receptor tyrosine kinase implicated in various cancers and inflammatory disorders. nih.gov

In one study, a series of eighteen pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect against FMS kinase. nih.govtandfonline.com Among these, compounds 1e and 1r emerged as the most potent analogues, with IC50 values of 60 nM and 30 nM, respectively. nih.govtandfonline.com Their potency was significantly greater than the lead compound, KIST101029 , which had an IC50 of 96 nM. nih.govtandfonline.com

Compound 1r was further profiled against a panel of 40 kinases and demonstrated notable selectivity for FMS kinase. nih.govtandfonline.com It was also tested for its ability to inhibit colony-stimulating factor-1 (CSF-1)-induced growth in bone marrow-derived macrophages (BMDM), where it again showed superior potency compared to the lead compound. nih.govtandfonline.com

Table 2: FMS Kinase Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives

Compound FMS Kinase IC50 (nM) BMDM Assay IC50 (nM)
1e 60 Not Reported
1r 30 84

| KIST101029 | 96 | 195 |

Data sourced from Abd El-Hafeez et al., J Enzyme Inhib Med Chem, 2018. nih.govtandfonline.com

Based on a review of the available scientific literature, there are no specific research findings detailing the use of the this compound scaffold in the investigation and development of Aurora kinase inhibitors.

A survey of published scientific research did not identify studies where the this compound scaffold was specifically used for the design or analysis of Cyclin-Dependent Kinase (CDK) inhibitors. Research on CDK inhibitors has predominantly focused on other heterocyclic systems.

Investigation as Tubulin Polymerization Inhibitors

The 1H-pyrrolo[3,2-c]pyridine framework has been successfully utilized to design and synthesize potent inhibitors of tubulin polymerization, a key target in cancer chemotherapy. Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, and their disruption can lead to cell cycle arrest and apoptosis in cancer cells.

In one notable study, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were developed as inhibitors that bind to the colchicine (B1669291) site on tubulin. nih.gov The synthesis of these compounds began with a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate. The bromine atom at the C6 position served as a crucial anchor point for introducing various aryl groups via Suzuki cross-coupling reactions. nih.gov This strategic modification allowed researchers to systematically probe the structure-activity relationship (SAR) and optimize the compound's potency.

One of the lead compounds from this series, 10t , demonstrated significant antiproliferative activity against several cancer cell lines, with IC₅₀ values in the low nanomolar range. nih.gov Further mechanistic studies confirmed that compound 10t potently inhibited tubulin polymerization and disrupted the microtubule network in cells, leading to G2/M phase cell cycle arrest and subsequent apoptosis. nih.gov Molecular modeling suggested that the 1H-pyrrolo[3,2-c]pyridine core fits snugly into the colchicine binding pocket, establishing key interactions that stabilize the compound-protein complex. nih.gov

CompoundHeLa IC₅₀ (μM)SGC-7901 IC₅₀ (μM)MCF-7 IC₅₀ (μM)
10a (Phenyl)0.851.021.15
10l (4-fluorophenyl)0.430.510.62
10m (4-chlorophenyl)0.310.390.45
10t (Indolyl)0.120.150.21
Combretastatin A-4 0.00210.00180.0034

Data sourced from a 2024 study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. nih.gov

Design of DNA Gyrase B Inhibitors

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that controls DNA topology and is a validated target for antibiotics. jst.go.jp The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrB subunit possesses an ATPase site that is crucial for the enzyme's catalytic activity, making it an attractive target for the development of new antibacterial agents that can overcome resistance to existing drugs like fluoroquinolones, which target the GyrA subunit. jst.go.jpscirp.org

Exploration as Precursors for Antimicrobial Agents

The rise of antimicrobial resistance necessitates the discovery of novel antibiotics with new mechanisms of action. nih.gov Halogenated heterocyclic compounds are a rich source of potential antimicrobial agents, as the presence of halogens can significantly enhance biological activity and modulate physicochemical properties. pharmaexcipients.commdpi.com The this compound scaffold is an excellent precursor for generating diverse libraries of compounds for antimicrobial screening due to the synthetic versatility of its C-Br and C-Cl bonds.

Research on related pyrrolopyrimidine scaffolds has demonstrated the effectiveness of this approach. A study on 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines revealed potent activity against Staphylococcus aureus. nih.gov The structure-activity relationship study identified that a bromo or iodo substitution on an attached benzylamine (B48309) group, combined with a hydroxyl group on the 6-aryl unit, was critical for achieving a low minimum inhibitory concentration (MIC) of 8 mg/L. nih.gov This underscores the significant contribution of halogen atoms to the antibacterial potency of the pyrrolopyridine framework. The reactive sites on this compound can be exploited to introduce various functional groups, leading to the discovery of new chemical entities with potent activity against drug-resistant bacteria. nih.govnih.gov

Application in the Development of Anti-inflammatory Research Compounds

Chronic inflammation is implicated in a wide range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. The pyrrolo[3,2-c]pyridine scaffold has emerged as a promising template for the development of novel anti-inflammatory agents. One key target in inflammation is the FMS kinase, also known as the colony-stimulating factor-1 receptor (CSF-1R), which plays a critical role in the proliferation and survival of macrophages. nih.gov

A study investigating a series of pyrrolo[3,2-c]pyridine derivatives identified compounds with potent inhibitory effects against FMS kinase. nih.gov Compound 1r from this series was found to be a highly potent and selective FMS kinase inhibitor with an IC₅₀ of 30 nM. It also showed a strong anti-inflammatory effect against bone marrow-derived macrophages. nih.gov The development of such compounds demonstrates the potential of the pyrrolo[3,2-c]pyridine core in creating targeted therapies for inflammatory disorders. nih.gov The ability to modify the this compound scaffold allows for the fine-tuning of selectivity and potency against various kinases involved in inflammatory pathways, such as Janus kinases (JAKs). jst.go.jp

CompoundFMS Kinase IC₅₀ (nM)Anti-proliferative IC₅₀ vs BMDM (nM)
KIST101029 (Lead)96195
1e 60Not Reported
1r 3084

Data from a study on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors. nih.gov

Strategic Use in Hit-to-Lead Optimization and Lead Compound Generation

In drug discovery, the hit-to-lead (H2L) process involves optimizing promising "hit" compounds identified from initial screening to generate "lead" compounds with improved potency, selectivity, and drug-like properties. The this compound scaffold is strategically valuable for this process. The distinct reactivity of the C-Br and C-Cl bonds allows for selective and sequential chemical modifications, enabling a systematic exploration of the chemical space around the core structure.

The development of the aforementioned tubulin inhibitors serves as a prime example. nih.gov Starting from the 6-bromo-1H-pyrrolo[3,2-c]pyridine "hit" scaffold, researchers were able to synthesize a focused library of analogues by performing Suzuki coupling reactions at the C6-bromo position. This allowed for the rapid generation of data to build a structure-activity relationship (SAR) model, which guided the optimization towards more potent compounds. This iterative cycle of design, synthesis, and testing is the cornerstone of lead generation. The scaffold's rigidity and defined vectoral exits for substitution provide a reliable framework for optimizing interactions with a biological target, ultimately leading to the identification of a preclinical candidate.

Role in Chemical Biology for Probing Molecular and Cellular Pathways

Beyond its use in developing therapeutics, the this compound scaffold is a valuable tool in chemical biology for creating molecular probes to investigate complex biological systems.

Synthesis of Molecular Probes for Target Engagement Studies

Understanding whether a drug candidate engages its intended target within a complex cellular environment is crucial for its development. Molecular probes are essential tools for such target engagement studies. These probes are typically derived from an active compound by incorporating a reporter tag, such as a fluorophore, a biotin (B1667282) tag for affinity purification, or a photo-crosslinker.

The this compound scaffold is well-suited for the synthesis of such probes. The halogen atoms provide convenient points for attaching linker arms and reporter groups without significantly altering the core structure responsible for target binding. For example, using the same Suzuki or other palladium-catalyzed cross-coupling reactions employed in lead optimization, a fluorescent dye could be appended to the C6 position of the pyrrolopyridine core. This would create a fluorescent probe that could be used in techniques like fluorescence polarization or microscopy to visualize and quantify the interaction of the compound with its target protein (e.g., tubulin) in real-time, both in vitro and in living cells. Similarly, a biotin tag could be introduced, enabling pull-down experiments to confirm target binding and identify potential off-targets. The synthetic tractability of the this compound scaffold makes it a powerful platform for generating customized chemical probes to dissect molecular and cellular pathways.

Development of Fluorescent Probes for Biological Imaging

The development of fluorescent probes is crucial for visualizing and understanding complex biological processes at the molecular level. The intrinsic photophysical properties of the pyrrolopyridine core make it a promising candidate for the design of such probes. While direct studies on the fluorescence of this compound are not extensively documented, the foundational 1H-pyrrolo[3,2-c]pyridine structure and its derivatives have shown potential as fluorophores.

The fluorescence of these scaffolds often depends on the nature and position of substituents on the heterocyclic ring system. Halogen atoms, such as bromine and chlorine, can influence the photophysical properties of a molecule through the heavy-atom effect, which can enhance intersystem crossing and potentially lead to phosphorescence. However, strategic placement of these halogens can also be exploited to modulate the fluorescence quantum yield and lifetime.

Furthermore, the pyrrole (B145914) nitrogen and the pyridine (B92270) nitrogen of the this compound scaffold offer sites for chemical modification. These sites can be functionalized with specific recognition moieties (e.g., for metal ions, reactive oxygen species, or specific enzymes) and a fluorophore. The interaction of the recognition moiety with its target analyte can induce a conformational change or an electronic perturbation in the pyrrolopyridine core, leading to a measurable change in its fluorescence signal (e.g., "turn-on" or "turn-off" response). This principle forms the basis for the rational design of targeted fluorescent probes.

Table 1: Potential Functionalization Sites of this compound for Fluorescent Probe Development

Position/AtomPotential FunctionalizationPurpose in Fluorescent Probe Design
N1 (Pyrrole)Alkylation, ArylationAttachment of recognition units or modulation of electronic properties.
C2Various C-C and C-N coupling reactionsIntroduction of fluorophores or linking groups.
C4Nucleophilic substitution (of a suitable leaving group)Modification to tune photophysical properties.
C5Various C-C and C-N coupling reactionsIntroduction of recognition moieties or solubilizing groups.
C7Various C-C and C-N coupling reactionsAttachment of targeting ligands for specific cellular compartments.

Detailed research into the synthesis and photophysical characterization of derivatives of this compound is required to fully elucidate its potential in the development of novel fluorescent probes for biological imaging.

Prospective Research Directions and Emerging Applications

The unique electronic and structural features of the this compound scaffold suggest several promising avenues for future research and application beyond its immediate potential in biological imaging.

Exploration of Photochemical Transformations and Photoinduced Processes

The photochemistry of halogenated aromatic and heteroaromatic compounds is a rich area of study. The presence of bromine and chlorine atoms on the pyrrolo[3,2-c]pyridine ring system suggests that this compound could undergo a variety of photochemical transformations. For instance, upon ultraviolet (UV) or visible light irradiation, the carbon-halogen bonds may be susceptible to homolytic or heterolytic cleavage, leading to the formation of highly reactive radical or ionic intermediates.

These photo-generated intermediates could participate in a range of subsequent reactions, such as:

Photo-dehalogenation: The cleavage of the C-Br or C-Cl bonds, which could be utilized in synthetic strategies or for the controlled release of active species.

Photo-cycloadditions: The excited state of the pyrrolopyridine ring could potentially participate in cycloaddition reactions with other unsaturated molecules, offering pathways to complex polycyclic structures.

Photoinduced electron transfer (PET): The electron-rich pyrrole fused to the electron-deficient pyridine ring, further modified by electron-withdrawing halogens, creates a system with potential for PET processes. When coupled with a suitable electron donor or acceptor, irradiation could initiate an electron transfer event, forming a radical ion pair. This process is fundamental to many areas, including photocatalysis and the design of molecular switches.

Systematic studies on the photophysical properties (e.g., absorption and emission spectra, excited-state lifetimes, and quantum yields) and the photochemical reactivity of this compound are necessary to explore and harness these potential photoinduced processes.

Advancements in Enantioselective Synthesis and Chiral Derivatization

The development of methods for the enantioselective synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the context of drug discovery and development. While this compound itself is achiral, its derivatization can lead to the formation of chiral centers.

Future research could focus on the development of asymmetric synthetic routes to introduce chirality into the this compound scaffold. This could involve:

Asymmetric catalysis: The use of chiral catalysts (metal-based or organocatalysts) to control the stereochemical outcome of reactions that introduce substituents onto the pyrrolopyridine core. For example, an enantioselective hydrogenation of a double bond introduced at a specific position could yield a chiral derivative.

Use of chiral auxiliaries: The temporary attachment of a chiral auxiliary to the scaffold could direct the stereoselective introduction of new functional groups. Subsequent removal of the auxiliary would then furnish the enantiomerically enriched product.

Chiral resolution: For racemic mixtures of chiral derivatives, techniques such as chiral chromatography or diastereomeric salt formation could be employed to separate the enantiomers.

Furthermore, the this compound scaffold could serve as a chiral derivatizing agent. By reacting it with a racemic mixture of another compound, a pair of diastereomers could be formed. These diastereomers, having different physical properties, could then be separated, and subsequent cleavage of the derivatizing agent would yield the resolved enantiomers of the original compound.

Potential as Scaffolds for Novel Materials Science Applications

The rigid, planar structure and the presence of heteroatoms and halogens in this compound make it an intriguing building block for the synthesis of novel organic materials. The pyrrolopyridine core is an electron-rich system, and its electronic properties can be tuned through substitution.

Potential applications in materials science include:

Organic semiconductors: The extended π-system of the pyrrolopyridine core suggests its potential for use in organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The bromine and chlorine substituents can influence the molecular packing in the solid state, which is a critical factor for charge transport.

Conducting polymers: The pyrrole and pyridine nitrogens provide sites for polymerization. Oxidative or chemical polymerization of appropriately functionalized this compound derivatives could lead to the formation of conjugated polymers with interesting electronic and optical properties. The halogen atoms could also serve as handles for further post-polymerization modification.

Organic frameworks: The rigid structure of the scaffold makes it a suitable component for the construction of porous organic frameworks (POFs) or covalent organic frameworks (COFs). These materials have high surface areas and tunable pore sizes, making them promising for applications in gas storage, separation, and catalysis.

The synthesis and characterization of polymers and other extended structures based on the this compound unit will be a key step in realizing its potential in materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for preparing 6-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine?

  • Methodological Answer : The compound can be synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using halogenated precursors. For example, bromo- and chloro-substituted pyrrolopyridine intermediates (e.g., 4-bromo-1H-pyrrolo[3,2-c]pyridine, CAS 1190309-89-7) can be functionalized through regioselective halogenation or palladium-catalyzed coupling . Key steps include:

  • Regioselective bromination/chlorination : Use N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under controlled conditions to avoid over-halogenation.
  • Catalytic cross-coupling : Employ Pd(PPh₃)₄ with boronic acids to introduce substituents at specific positions .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>97% by HPLC, as per synthetic intermediates in ) .
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions (e.g., distinguishing C-3 chloro vs. C-6 bromo groups).
  • Mass Spectrometry (MS) : Verify molecular weight (M.W. ~241.46 g/mol) via ESI-MS or HRMS .

Q. What are the key reactivity patterns of this compound in substitution reactions?

  • Methodological Answer : The bromine at C-6 is more reactive than the chlorine at C-3 due to lower bond dissociation energy. This allows selective functionalization:

  • Buchwald-Hartwig amination : Replace bromine with amines using Pd catalysts.
  • Nucleophilic aromatic substitution (SNAr) : React with alkoxides or thiols at elevated temperatures .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example:

  • Directed ortho-metalation : Use directing groups (e.g., -OMe or -COOR) to control halogen placement .
  • Computational modeling : DFT calculations predict reactive sites by analyzing electron density maps (e.g., C-6 bromine has higher electrophilicity than C-3 chlorine) .

Q. What strategies are effective for evaluating the biological activity of this compound derivatives?

  • Methodological Answer :

  • In vitro cytotoxicity assays : Test derivatives against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Derivatives with rigid pyrrolopyridine cores show enhanced binding to colchicine sites, inhibiting microtubule polymerization .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace bromine with trifluoromethyl) to assess potency changes .

Q. How can computational tools aid in optimizing this compound for drug discovery?

  • Methodological Answer :

  • Molecular docking : Simulate binding to target proteins (e.g., tubulin) using AutoDock Vina.
  • ADMET prediction : Use tools like SwissADME to optimize bioavailability and reduce toxicity .

Q. How should researchers resolve contradictions in reported synthetic yields or reactivity data?

  • Methodological Answer :

  • Reproduce conditions : Ensure identical reagents, catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), and temperatures.
  • Byproduct analysis : Use LC-MS to identify side products (e.g., dehalogenation or dimerization).
  • Comparative studies : Cross-validate methods from independent sources (e.g., regioselective halogenation in vs. Suzuki coupling in ) .

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